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3-(4-Chlorophenyl)-1,1-diallylurea

Herbicide Discovery Enzyme Inhibition Agrochemical

Generic substituted ureas often fail to replicate the activity of specific diallyl analogs, causing unreliable assay results. 3-(4-Chlorophenyl)-1,1-diallylurea solves this with a defined 1,1-diallyl substitution pattern that ensures consistent target engagement. • HPPD inhibition IC50: 20 nM - validated hit for herbicide discovery. • mGlu1 PAM activity EC50: 390 nM - chemical probe for CNS research. • CYP4A11 selectivity benchmark (IC50 >179 µM) aids early ADME-tox profiling. Supplied in stock for immediate global shipping, enabling reproducible SAR studies without lead-time delays.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 52696-90-9
Cat. No. B11949276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1,1-diallylurea
CAS52696-90-9
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H15ClN2O/c1-3-9-16(10-4-2)13(17)15-12-7-5-11(14)6-8-12/h3-8H,1-2,9-10H2,(H,15,17)
InChIKeyVYCAHPBJVVVEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-1,1-diallylurea (CAS 52696-90-9): A Diallyl-Substituted Urea Scaffold for Bioactivity Exploration


3-(4-Chlorophenyl)-1,1-diallylurea (CAS: 52696-90-9) is a synthetic compound classified as a substituted urea. It is characterized by a central urea moiety with a 4-chlorophenyl group on one nitrogen and two allyl groups on the other [1]. Its molecular formula is C13H15ClN2O, and it has a molecular weight of 250.72 g/mol [1]. This scaffold has been investigated in various contexts, including as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and for potential antimalarial properties, as indicated by data in authoritative bioactivity databases [2].

Precision Over Analogs: Why 3-(4-Chlorophenyl)-1,1-diallylurea's Allyl Groups Are Non-Interchangeable


Within the class of substituted ureas, even minor structural modifications can lead to significant shifts in biological target engagement and activity profile. The specific combination of a 4-chlorophenyl ring and two allyl groups on 3-(4-Chlorophenyl)-1,1-diallylurea is not arbitrary. Literature on related compounds suggests that the presence of two allyl groups is a key determinant for certain activities [1]. Therefore, generic substitution with analogs like monuron (3-(4-chlorophenyl)-1,1-dimethylurea) or 1,3-diallylurea, which lack the specific 1,1-diallyl substitution pattern, cannot guarantee equivalent performance in assays involving HPPD inhibition or other specific targets [2]. The data below demonstrates its unique interaction with distinct biological targets, underscoring the need for compound-specific selection.

Verifiable Differentiation: Quantitative Bioactivity Profile of 3-(4-Chlorophenyl)-1,1-diallylurea


HPPD Enzyme Inhibition Potency vs. Class Baseline

This compound demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key herbicide target. It shows an IC50 of 20 nM against HPPD from pig liver, which is comparable to its activity against the human recombinant enzyme (IC50 22 nM) [1][2]. In the context of HPPD inhibitor development, an IC50 in the low nanomolar range indicates strong target engagement, a critical parameter for lead optimization in agrochemical research. While a direct comparison to a commercial standard like mesotrione (typical IC50 values also in the low nM range) is not available under identical conditions, the data positions this compound as a potent HPPD binder [3].

Herbicide Discovery Enzyme Inhibition Agrochemical

Selectivity Profile: CYP4A11 Inhibition vs. HPPD

An important aspect of chemical tool selection is target selectivity. This compound exhibits a stark difference in potency between its primary target (HPPD) and an off-target cytochrome P450 enzyme. Data shows it inhibits CYP4A11 with an IC50 of 179,000 nM (179 µM), which is nearly 9,000-fold less potent than its inhibition of HPPD (IC50 20 nM) [1][2]. This quantitative selectivity window is critical information for researchers, as it suggests a reduced likelihood of confounding off-target effects via this specific CYP isoform in cellular or in vivo models.

Drug Metabolism Enzyme Selectivity ADME-Tox

Functional Activity as an mGlu1 Receptor Positive Allosteric Modulator (PAM)

This compound has been identified as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 1 (mGlu1), exhibiting an EC50 of 390 nM [1]. This activity represents a distinct functional profile not associated with its HPPD inhibition. In the field of GPCR modulation, this potency is a tangible starting point for medicinal chemistry optimization. The identification of a novel chemotype with PAM activity provides a valuable alternative to orthosteric agonists and can be used as a chemical probe to study mGlu1 function.

Neuroscience GPCR Allosteric Modulation

Strategic Application Scenarios for 3-(4-Chlorophenyl)-1,1-diallylurea in R&D


Agrochemical Lead Discovery and HPPD Inhibitor SAR

Based on its potent inhibition of HPPD (IC50 20 nM), this compound serves as a validated hit for herbicide discovery programs [1]. It can be used as a reference compound in biochemical assays to benchmark the activity of new synthetic analogs. Its well-defined structure makes it a suitable starting point for exploring structure-activity relationships around the diallylurea scaffold, aiming to optimize herbicidal efficacy and crop safety.

Neuroscience Tool Compound for Studying mGlu1 Receptor Modulation

With confirmed positive allosteric modulator (PAM) activity at the mGlu1 receptor (EC50 390 nM), this compound is a valuable chemical probe for academic and pharmaceutical research [2]. It can be used in in vitro studies to investigate the role of mGlu1 receptor potentiation in synaptic plasticity, neuroprotection, and other CNS functions. Its potency allows for its use as a reference tool to validate new, potentially more potent mGlu1 PAMs.

Selectivity Profiling and Counter-Screening in ADME-Tox Panels

The quantitative selectivity data for CYP4A11 (IC50 179,000 nM) provides a useful benchmark for selectivity profiling [3]. This compound can be included in panels designed to assess the cytochrome P450 inhibition potential of new chemical entities. Its known, low potency against CYP4A11 offers a reference point for evaluating the selectivity of other lead compounds, helping to triage molecules with potential drug-drug interaction liabilities early in the development process.

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